![molecular formula C19H26N2O5 B13203232 tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13203232.png)
tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate is a synthetic organic compound with the molecular formula C19H26N2O5 and a molecular weight of 362.42 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl carbamate with a morpholine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in THF at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar synthetic applications.
tert-Butyl (4-bromobutyl)carbamate: Used in the synthesis of pharmacophore elements for drug development.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Utilized in organic synthesis as an intermediate
Uniqueness
tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate is unique due to its specific structure, which combines a morpholine ring with an acetylbenzoyl group. This unique combination imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Propiedades
Fórmula molecular |
C19H26N2O5 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
tert-butyl N-[[4-(3-acetylbenzoyl)morpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C19H26N2O5/c1-13(22)14-6-5-7-15(10-14)17(23)21-8-9-25-16(12-21)11-20-18(24)26-19(2,3)4/h5-7,10,16H,8-9,11-12H2,1-4H3,(H,20,24) |
Clave InChI |
NZXSGFUYYVZWMI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)C(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


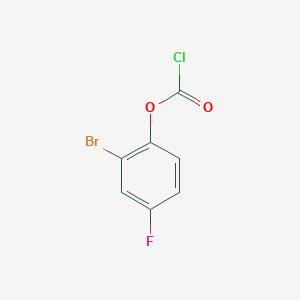
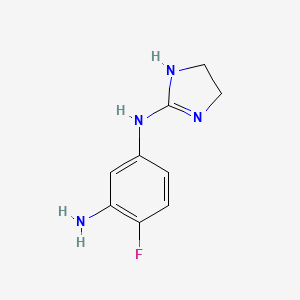
![4-[(Tert-butylamino)methyl]-2-methoxyphenol](/img/structure/B13203174.png)
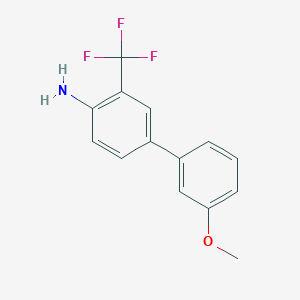
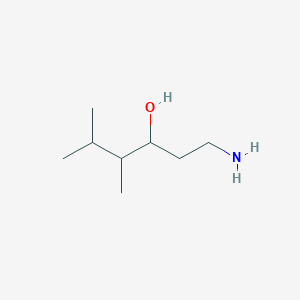
![2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol](/img/structure/B13203205.png)
![1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine](/img/structure/B13203209.png)
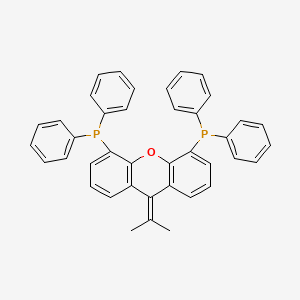
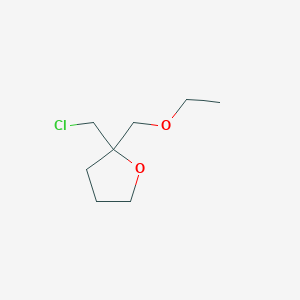

amine](/img/structure/B13203223.png)

amine](/img/structure/B13203234.png)
![Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13203240.png)
